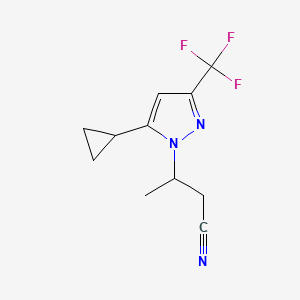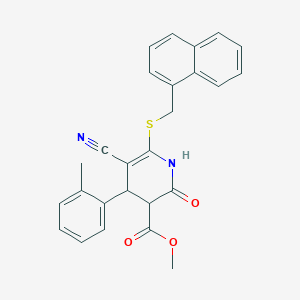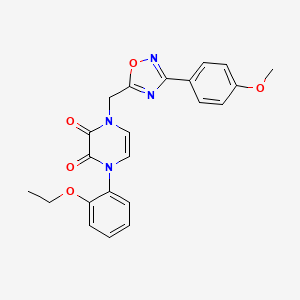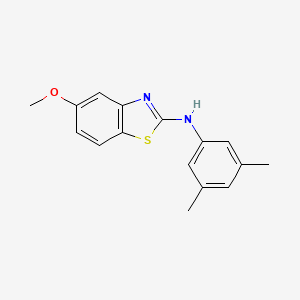![molecular formula C24H22N4O6 B2573685 3-[2-(3,4-二甲氧苯基)乙基]-1-(3-硝基苄基)吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 902920-47-2](/img/no-structure.png)
3-[2-(3,4-二甲氧苯基)乙基]-1-(3-硝基苄基)吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” has a molecular formula of C24H22N4O6 . It is a complex organic compound that falls under the category of pyrido[2,3-d]pyrimidin-5-one derivatives .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidin-5-one derivatives involves the transformation of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, when heated under reflux with MeONa in BuOH . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 462.455 Da and a mono-isotopic mass of 462.153931 Da .Chemical Reactions Analysis
The chemical reactions involved in the formation of this compound are complex and involve several steps. The cyclization process involves the acetyl methyl group and the amide carbonyl moiety .科学研究应用
光敏保护基团
光敏保护基团,如那些与2-硝基苄基和3,4-二甲氧基苄基相关的,在合成化学中至关重要,因为它们有可能在温和、非破坏性的条件下使用光去除。Amit、Zehavi和Patchornik(1974年)的综述重点介绍了在合成中使用此类基团的发展阶段,有望在未来应用中创建具有空间和时间控制的复杂分子 (Amit, Zehavi, & Patchornik, 1974).
吡喃并[2,3-d]嘧啶支架
吡喃并嘧啶核心,特别是5H-吡喃并[2,3-d]嘧啶支架,因其在医药和制药行业中的广泛适用性而备受瞩目。Parmar、Vala和Patel(2023年)对合成途径和使用杂化催化剂创建这些支架进行了广泛的综述,强调了它们在药物开发中的重要性 (Parmar, Vala, & Patel, 2023).
吡啶并[4,3‐d]嘧啶的合成和评价
Yadav和Shah(2022年)讨论了吡啶并[4,3‐d]嘧啶的化学合成和生物学评价。这篇综述阐明了这些化合物的不同合成路线和潜在的生物学应用,表明了吡啶并[4,3-d]嘧啶核心在药物研究中的多功能性 (Yadav & Shah, 2022).
嘧啶衍生物作为药理活性化合物
Chiriapkin(2022年)探讨了与嘧啶衍生物相关的药理活性,表明嘧啶核心是一个有前途的支架,用于开发新的生物活性化合物。分析包括具有抗病毒、抗菌和抗炎活性的物质,这提供了对这些分子的构效关系的见解 (Chiriapkin, 2022).
茚满二酮衍生物的新研究策略
Shaikh、Bhor、Dighe和Kolhe(2023年)回顾了茚满二酮衍生物在药物化学中的重要性,重点介绍了它们的生物和药理活性。这篇综述强调了合成茚满二酮的Bucherer-Bergs反应,展示了该方法在创建具有潜在治疗应用的化合物方面的效率 (Shaikh, Bhor, Dighe, & Kolhe, 2023).
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione' involves the condensation of 3-nitrobenzaldehyde with 2-(3,4-dimethoxyphenyl)ethylamine to form an imine intermediate, which is then reacted with pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione to yield the final product.", "Starting Materials": [ "3-nitrobenzaldehyde", "2-(3,4-dimethoxyphenyl)ethylamine", "pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione", "Acetic acid", "Sodium acetate", "Ethanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Magnesium sulfate", "Activated charcoal" ], "Reaction": [ "Step 1: Dissolve 3-nitrobenzaldehyde (1.0 equiv) and 2-(3,4-dimethoxyphenyl)ethylamine (1.2 equiv) in ethanol and add a catalytic amount of acetic acid. Stir the mixture at room temperature for 2 hours to form the imine intermediate.", "Step 2: Add pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (1.1 equiv) to the reaction mixture and stir at room temperature for 12 hours.", "Step 3: Pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with water, dry over sodium sulfate, and evaporate the solvent to obtain a crude product.", "Step 4: Dissolve the crude product in ethanol and add activated charcoal. Filter the mixture and evaporate the solvent to obtain a purified product.", "Step 5: Dissolve the purified product in a mixture of hydrochloric acid and ethanol. Add sodium hydroxide until the pH reaches 9-10. Extract the mixture with diethyl ether and wash the organic layer with water. Dry over magnesium sulfate and evaporate the solvent to obtain the final product." ] } | |
CAS 编号 |
902920-47-2 |
产品名称 |
3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
分子式 |
C24H22N4O6 |
分子量 |
462.462 |
IUPAC 名称 |
3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-nitrophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H22N4O6/c1-33-20-9-8-16(14-21(20)34-2)10-12-26-23(29)19-7-4-11-25-22(19)27(24(26)30)15-17-5-3-6-18(13-17)28(31)32/h3-9,11,13-14H,10,12,15H2,1-2H3 |
InChI 键 |
LTVUEAZTNAYQSN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-])OC |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-(3,4-Dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2573603.png)
![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-propylacetamide](/img/structure/B2573604.png)

![(R)-Spiro[2.4]heptan-4-ol](/img/structure/B2573607.png)
![4-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2573609.png)

![N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]cyclopropanesulfonamide](/img/structure/B2573612.png)
![Methyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2573615.png)


![3,5-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2573620.png)

